(3-Aminobenzoyl)urea CAS 218935-75-2 properties
(3-Aminobenzoyl)urea CAS 218935-75-2 properties
Here is an in-depth technical guide for (3-Aminobenzoyl)urea, structured for a professional research audience.
CAS: 218935-75-2 | Molecular Formula: C₈H₉N₃O₂ | Class: Benzoylurea Scaffold
Executive Summary
(3-Aminobenzoyl)urea (CAS 218935-75-2) represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore intermediate. While benzoylureas are historically recognized for their insecticidal properties (chitin synthesis inhibition), this specific 3-amino derivative is predominantly utilized in fragment-based drug discovery (FBDD) .
Its structural value lies in its bifunctionality:
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The Benzoylurea Moiety: A robust hydrogen-bonding motif capable of bidentate interactions with protein backbones (e.g., kinase hinge regions or DFG motifs).
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The meta-Amino Group: A versatile chemical handle allowing for orthogonal expansion into complex heterocycles, sulfonamides, or peptidomimetics without disrupting the core binding geometry.
This guide details the physicochemical profile, robust synthetic pathways, and medicinal applications of this compound, moving beyond basic data to provide actionable research intelligence.[1][2]
Physicochemical Profile
The following data establishes the baseline for handling and cheminformatic integration.
| Property | Value | Context for Drug Design |
| Molecular Weight | 179.18 g/mol | Ideal for Fragment-Based Design (Rule of 3 compliant). |
| LogP (Predicted) | ~0.6 - 0.9 | High aqueous solubility; favorable for oral bioavailability optimization. |
| H-Bond Donors | 3 | Critical for interaction with Asp/Glu residues in active sites. |
| H-Bond Acceptors | 2 | Facilitates water-mediated bridging in solvent-exposed pockets. |
| PSA (Polar Surface Area) | ~85 Ų | Suggests good membrane permeability but requires lipophilic masking for CNS penetration. |
| pKa (Amine) | ~3.5 - 4.2 | The aniline nitrogen is weakly basic due to electron withdrawal by the benzoylurea system. |
| Appearance | Off-white to pale yellow solid | Oxidation sensitive; store under inert atmosphere. |
Synthetic Methodology: The "Nitro-Reduction" Route
While simple ureido formation (reacting 3-aminobenzamide with cyanate) is theoretically possible, it often suffers from low yields and polymerization due to the competitive nucleophilicity of the aniline amine.
The Expert Approach: A self-validating protocol involving the synthesis of a nitro-precursor followed by chemoselective reduction. This ensures the urea linkage is established before the sensitive amine is exposed.
Phase 1: Formation of the Benzoylurea Core
Reaction: 3-Nitrobenzoyl isocyanate + Ammonia
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Activation: Dissolve 3-nitrobenzamide in dry dichloroethane (DCE). Add oxalyl chloride (1.2 eq) dropwise at reflux to generate 3-nitrobenzoyl isocyanate in situ.
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Why: Isolating acyl isocyanates is hazardous. In situ generation is safer and drives the equilibrium forward.
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Coupling: Cool the mixture to 0°C. Sparge with anhydrous ammonia gas or add a saturated solution of NH₃ in dioxane.
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Observation: A heavy precipitate [(3-nitrobenzoyl)urea] will form immediately.
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Purification: Filter the solid. Wash with cold water to remove ammonium chloride byproducts. Recrystallize from ethanol.
Phase 2: Chemoselective Reduction
Reaction: (3-Nitrobenzoyl)urea
Note: Standard catalytic hydrogenation (Pd/C) can sometimes reduce the urea carbonyl or cause hydrogenolysis. The Fe/NH₄Cl method is preferred for its mildness and specificity.
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Setup: Suspend (3-nitrobenzoyl)urea in a mixture of Ethanol/Water (3:1).
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Reduction: Add Iron powder (Fe, 5 eq) and Ammonium Chloride (NH₄Cl, 1 eq). Heat to reflux (80°C) for 2–4 hours.
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Monitoring: Monitor by TLC (Ethyl Acetate:Hexane).[3] The starting material (UV active, lower polarity) will disappear.
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Workup: Filter the hot mixture through a Celite pad to remove iron oxides.
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Isolation: Concentrate the filtrate under reduced pressure. The product, (3-Aminobenzoyl)urea , will crystallize upon cooling.
Visualization of Synthetic Workflow
The following diagram illustrates the logic flow, highlighting the protection strategy (Nitro group) that preserves the urea integrity.
Caption: Step-wise synthesis utilizing a nitro-protection strategy to ensure high fidelity of the urea linkage.
Medicinal Chemistry Applications
(3-Aminobenzoyl)urea is not merely a chemical curiosity; it is a scaffold designed to solve specific binding problems in kinase and receptor pharmacology.[2]
A. Kinase Inhibition (Type II Inhibitors)
Many Type II kinase inhibitors (e.g., Sorafenib analogues) utilize a urea linker to bind to the conserved DFG-Aspartate and Glu-helix residues in the ATP binding pocket.
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Mechanism: The benzoylurea moiety acts as a "hydrogen bond zipper."
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NH (Urea): Donates H-bond to the backbone carbonyl of the catalytic loop.
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C=O (Benzoyl): Accepts H-bond from the amide nitrogen of the DFG-Aspartate.
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Role of CAS 218935-75-2: It serves as the "Head + Linker" fragment. The 3-amino group allows researchers to attach the "Tail" (hydrophobic moiety) required to occupy the allosteric pocket created when the kinase adopts the "DFG-out" conformation.
B. Suramin Analogs (P2X Receptor Antagonists)
Suramin, a polysulfonated naphthylurea, is a potent P2 receptor antagonist. However, its high molecular weight and poor pharmacokinetics are limiting.
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Application: Researchers use (3-aminobenzoyl)urea to synthesize truncated, non-symmetrical analogues. The urea bridge maintains the rigid spacing required to block the receptor pore, while the 3-amino group allows for the attachment of solubility-enhancing sulfonate groups or bioisosteres.
Pharmacophore Interaction Map
The diagram below visualizes how this molecule interacts within a theoretical protein binding pocket (e.g., a Kinase active site).
Caption: Pharmacophore mapping showing H-bond network (Yellow/Blue) and the 3-NH2 vector (Green) for library expansion.
Handling and Stability
Safety Classification: Irritant (GHS07).
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.[4]
Storage Protocol:
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Hygroscopicity: Ureas can be hygroscopic. Store in a desiccator.
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Oxidation: The aniline amine is susceptible to oxidation (browning) over time. Store under Nitrogen or Argon at -20°C for long-term retention.
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Solubility: Soluble in DMSO, DMF, and warm Ethanol. Poorly soluble in water and non-polar solvents (Hexane).
References
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PubChem. (2025).[4][5] Benzoylurea Structure and Bioactivity Data. National Library of Medicine. [Link][4]
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Hwang, K. J., et al. (2002).[6] Novel benzoylurea derivatives as potential antitumor agents. Archives of Pharmacal Research. [Link]
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Listro, R., et al. (2022).[2] Urea-based anticancer agents: Exploring 100-years of research. Journal of Medicinal Chemistry (via ResearchGate). [Link]
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Dou, Y., et al. (2021). Structure-Guided Development of Potent Benzoylurea Inhibitors of BCL-XL. Journal of Medicinal Chemistry. [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzoylurea | C8H8N2O2 | CID 69190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Carbamoylurea;urea | C3H9N5O3 | CID 22002756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel benzoylurea derivatives as potential antitumor agents; synthesis, activities and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
